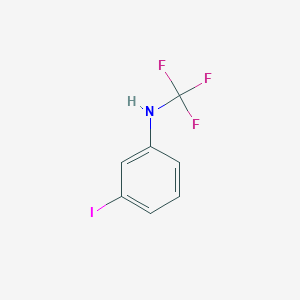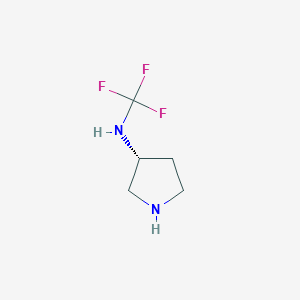
(R)-N-(trifluoromethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-N-(trifluoromethyl)pyrrolidin-3-amine may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as chromatography to ensure the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted pyrrolidine compounds.
Scientific Research Applications
®-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to its desired effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(trifluoromethyl)pyrrolidin-3-amine: The enantiomer of the compound with different stereochemistry.
N-(trifluoromethyl)pyrrolidin-2-amine: A similar compound with the trifluoromethyl group attached to a different position on the pyrrolidine ring.
N-(trifluoromethyl)piperidin-3-amine: A related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the position of the trifluoromethyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C5H9F3N2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
(3R)-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)10-4-1-2-9-3-4/h4,9-10H,1-3H2/t4-/m1/s1 |
InChI Key |
SDPVPOQYKXDKRU-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1NC(F)(F)F |
Canonical SMILES |
C1CNCC1NC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


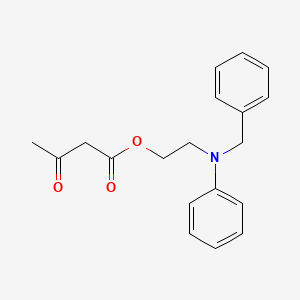
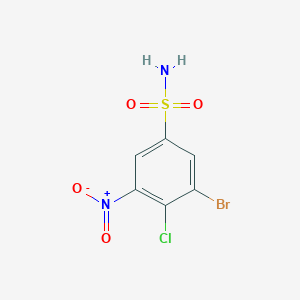
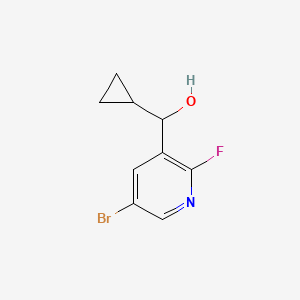
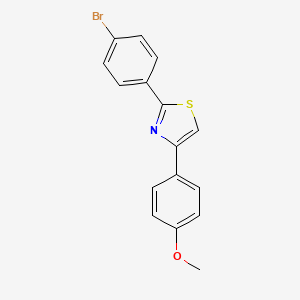

![1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde](/img/structure/B13974478.png)
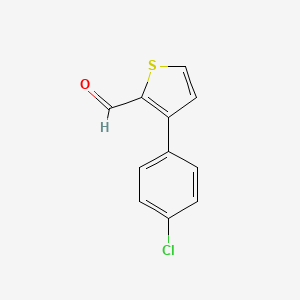

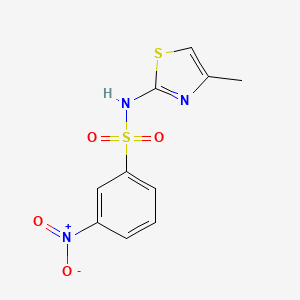
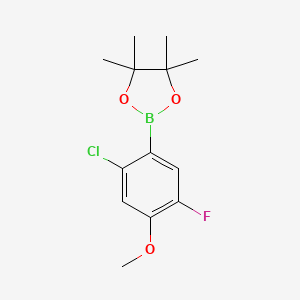

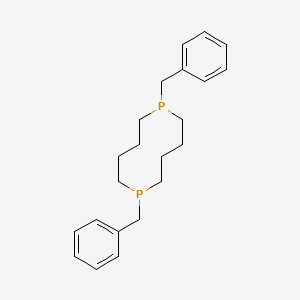
![[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid](/img/structure/B13974514.png)
